N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid
Description
N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring, methoxy and phenylmethoxy groups, and an oxalic acid moiety.
Properties
IUPAC Name |
N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3.C2H2O4/c1-5-29(18-21(2)3)27(30)24-13-15-28(16-14-24)19-23-11-12-25(26(17-23)31-4)32-20-22-9-7-6-8-10-22;3-1(4)2(5)6/h6-12,17,24H,2,5,13-16,18-20H2,1,3-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRJWJIONCKLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid involves multiple steps, including the formation of the piperidine ring and the introduction of the methoxy and phenylmethoxy groups. The synthetic route typically starts with the preparation of the piperidine ring through a cyclization reaction. This is followed by the introduction of the methoxy and phenylmethoxy groups via substitution reactions. The final step involves the addition of the oxalic acid moiety to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and phenylmethoxy groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The oxalic acid moiety can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into smaller fragments.
Scientific Research Applications
N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-ethyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide;oxalic acid can be compared with other similar compounds, such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
